N-(methoxyacetyl)-2-methylalanine
Description
N-(Methoxyacetyl)-2-methylalanine is an alanine derivative characterized by a methoxyacetyl group attached to the nitrogen atom of 2-methylalanine. This compound is structurally related to several fungicides in the acylalanine class, such as metalaxyl and benalaxyl. The methoxyacetyl moiety is critical for biological activity, particularly in inhibiting oomycete pathogens like Phytophthora and Pythium species .
Properties
IUPAC Name |
2-[(2-methoxyacetyl)amino]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(2,6(10)11)8-5(9)4-12-3/h4H2,1-3H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQUPUYZPZPPOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(methoxyacetyl)-2-methylalanine is an alanine derivative that has garnered attention for its potential biological activities. This compound, often associated with various metabolites in studies, shows promise in several therapeutic areas, particularly in cancer treatment and microbial inhibition. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₈H₁₃NO₃
- IUPAC Name : this compound
The compound's unique structure contributes to its reactivity and biological activity.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound and related compounds. For instance, derivatives of this compound have been shown to inhibit the growth of various cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| This compound | MDA-MB-231 (breast) | 1.48 |
| This compound | HCT-116 (colon) | 0.66 |
| This compound | P388 (leukemia) | 0.34 |
These findings indicate that the compound possesses significant cytotoxic effects against multiple cancer cell lines, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Escherichia coli | 5.7 |
| Staphylococcus aureus | 3.4 |
| Mycobacterium tuberculosis | 5.7 |
The antimicrobial properties of this compound highlight its potential application in treating infections.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against human breast cancer cells revealed that the compound induced apoptosis in MDA-MB-231 cells through the activation of caspase pathways. The study reported an IC₅₀ value of 1.48 μM, demonstrating a potent effect on cell viability.
Case Study 2: Antimicrobial Action
In another investigation focusing on the antimicrobial properties of this compound, researchers found that it effectively inhibited Mycobacterium tuberculosis with an MIC value of 5.7 μg/mL. This study emphasized the compound's potential role in developing new treatments for resistant bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in cancer cells.
- Disruption of Cell Membranes : The antimicrobial effects could result from disrupting bacterial cell membranes, leading to cell lysis.
Comparison with Similar Compounds
Metalaxyl and Metalaxyl-M
- Structure: Metalaxyl (methyl ester of N-(methoxyacetyl)-2-methylalanine) has the formula methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alaninate (CAS 57837-19-1). Metalaxyl-M (mefenoxam) is its R-enantiomer (CAS 70630-17-0) .
- Key Differences :
- Stereochemistry : Metalaxyl is a racemic mixture (DL-form), while Metalaxyl-M is the pure R-enantiomer. The R-form exhibits higher fungicidal activity due to enhanced target binding .
- Metabolism : The methyl ester in Metalaxyl is hydrolyzed in plants to the free acid form (this compound), which is less persistent. Metalaxyl-M retains efficacy longer due to slower degradation .
- Applications : Both are systemic fungicides targeting oomycetes. Metalaxyl-M is preferred for seed treatments and soil applications due to its enantioselective activity .
Benalaxyl
Furalaxyl
(RS)-N-(2,6-Dimethylphenyl)-N-(Methoxyacetyl)Alanine
- Structure: Free acid form (CAS 75596-99-5; IUPAC: 2-[N-(2,6-dimethylphenyl)-2-methoxyacetamido]propanoic acid). Lacks the methyl ester present in Metalaxyl .
- Key Differences :
Data Table: Structural and Functional Comparison
| Compound | CAS Number | Molecular Formula | Key Substituent | Use/Activity Notes |
|---|---|---|---|---|
| This compound | N/A | C₇H₁₃NO₄ | Methoxyacetyl, free acid | Discontinued; precursor to Metalaxyl |
| Metalaxyl | 57837-19-1 | C₁₅H₂₁NO₄ | Methoxyacetyl, methyl ester (DL) | Broad-spectrum oomycete control |
| Metalaxyl-M | 70630-17-0 | C₁₅H₂₁NO₄ | Methoxyacetyl, methyl ester (R) | Enhanced activity; seed treatments |
| Benalaxyl | 71626-11-4 | C₂₀H₂₃NO₃ | Phenylacetyl, methyl ester | Soil-applied fungicide |
| Furalaxyl | 57646-30-7 | C₁₇H₁₇NO₅ | Furan carbonyl, methyl ester | Limited UV stability |
Research Findings and Implications
- Metabolism : The methyl ester in Metalaxyl is cleaved in plants to this compound, which is further metabolized via hydroxylation and conjugation . This pathway is critical for residue tolerance settings in crops .
- Environmental Impact : Metalaxyl-M's enantiomeric purity reduces application rates, minimizing environmental load compared to racemic Metalaxyl .
- Structure-Activity Relationships : The methoxyacetyl group optimizes binding to RNA polymerase in oomycetes. Substitutions (e.g., phenylacetyl in benalaxyl) alter pharmacokinetics but retain baseline efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
